![molecular formula C18H17ClN4O2S B2899780 2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359407-28-5](/img/structure/B2899780.png)
2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Overview
Description
The compound you mentioned belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are important heterocyclic compounds known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Scientific Research Applications
Anticancer Research
Thienotriazolopyrimidine derivatives have been extensively studied for their potential as anticancer agents. Recent research has focused on the synthesis of these compounds and their effects on inhibiting various enzymes and pathways involved in cancer progression. Studies have shown that certain thienopyrimidine derivatives exhibit significant anticancer activity against a range of human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) .
Enzyme Inhibition
These derivatives are also being investigated for their ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which is a pathway exploited by many cancers for rapid growth .
Antimalarial Activity
Some thienotriazolopyrimidine derivatives have been identified as potential inhibitors of enzymes associated with antimalarial activity, offering a new avenue for the development of antimalarial drugs .
HIV Research
The binding affinity of certain thienotriazolopyrimidine derivatives to HIV TAR RNA suggests potential applications in HIV research, possibly leading to new treatments or therapies .
Catalyst-Free Synthesis
The eco-friendly and catalyst-free synthesis of triazolopyrimidines under microwave conditions has been established, which could have implications for more sustainable production methods in pharmaceutical research .
CDK2 Targeting Compounds
New molecules featuring thienotriazolopyrimidine scaffolds have been designed and synthesized as novel compounds targeting CDK2, an important protein kinase involved in cell cycle regulation and a target for cancer therapy .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell growth at the G0-G1 stage , leading to a decrease in cell proliferation.
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells . This leads to a decrease in the growth of the examined cell lines .
properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11(2)9-21-16(24)15-14(7-8-26-15)23-17(21)20-22(18(23)25)10-12-5-3-4-6-13(12)19/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNTMQGZAXOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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